[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate
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Overview
Description
[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate is a complex diterpene ester derived from phorbol. This compound is known for its biological activity, particularly in the field of cancer research, where it has been studied for its potential as a tumor promoter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate typically involves the esterification of phorbol derivatives. The process includes the following steps:
Esterification: Phorbol is reacted with hexadecanoic acid in the presence of a catalyst to form the hexadecanoyl ester.
Acetylation: The hydroxyl groups on the phorbol molecule are acetylated using acetic anhydride.
Deoxygenation: The 4-position hydroxyl group is selectively removed to form the 4-deoxy derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate has several scientific research applications:
Cancer Research: It is studied for its role as a tumor promoter and its ability to induce ornithine decarboxylase activity.
Biological Studies: The compound is used to study cell differentiation and proliferation.
Pharmacological Research: It serves as a model compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of [(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate involves its interaction with protein kinase C (PKC). The compound binds to PKC, leading to its activation. This activation triggers a cascade of intracellular signaling pathways that result in various biological effects, including cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate
- 12-O-Hexadecanoyl-7-oxo-5-ene-16-hydroxyphorbol-13-acetate
- 12-O-Hexadecanoyl-phorbol-13-acetate
Uniqueness
[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate is unique due to its specific deoxygenation at the 4-position, which significantly alters its biological activity compared to other phorbol esters. This modification makes it a valuable tool in studying the structure-activity relationship of phorbol derivatives .
Properties
CAS No. |
73089-77-7 |
---|---|
Molecular Formula |
C38H60O8 |
Molecular Weight |
644.9 g/mol |
IUPAC Name |
[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate |
InChI |
InChI=1S/C38H60O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(42)45-35-26(3)37(44)30-20-25(2)33(43)29(30)21-28(23-39)22-31(37)34-36(5,24-40)38(34,35)46-27(4)41/h20,22,26,29-31,34-35,39-40,44H,6-19,21,23-24H2,1-5H3/t26-,29-,30-,31?,34-,35?,36-,37+,38-/m1/s1 |
InChI Key |
BPOPPBUSFQTHKU-QTOHHXPFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1[C@H]([C@@]2([C@@H]3C=C(C(=O)[C@@H]3CC(=CC2[C@H]4[C@@]1([C@]4(C)CO)OC(=O)C)CO)C)O)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)CO)OC(=O)C)CO)C)O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)CO)OC(=O)C)CO)C)O)C |
Synonyms |
12-O-hexadecanoyl-4-deoxy-4 alpha-16-hydroxyphorbol-13-acetate |
Origin of Product |
United States |
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